molecular formula C19H25F3N4O2S2 B604951 2C07 CAS No. 2230185-95-0

2C07

Cat. No.: B604951
CAS No.: 2230185-95-0
M. Wt: 462.55
InChI Key: RWHKAUSDYJQSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2C07 is a research chemical offered for scientific investigation and development. As a biochemical tool, it is intended for in vitro applications within laboratory settings. Due to the absence of publicly available scientific data on its structure, properties, or mechanism of action, researchers are advised to conduct their own characterization studies prior to use. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this material. For comprehensive handling and safety information, researchers should consult the Safety Data Sheet (SDS) provided with the product.

Properties

CAS No.

2230185-95-0

Molecular Formula

C19H25F3N4O2S2

Molecular Weight

462.55

IUPAC Name

N-(3-((2-(Dimethylamino)ethyl)disulfaneyl)propyl)-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H25F3N4O2S2/c1-25(2)10-12-30-29-11-4-9-23-18(27)16-13-24-26(17(16)19(20,21)22)14-5-7-15(28-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,23,27)

InChI Key

RWHKAUSDYJQSDY-UHFFFAOYSA-N

SMILES

O=C(C1=C(C(F)(F)F)N(C2=CC=C(OC)C=C2)N=C1)NCCCSSCCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2C07;  2C-07;  2C 07; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of 2C07 (3-Oxoacyl-[acyl-carrier-protein] reductase) from Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2C07 protein, structurally identified as 3-oxoacyl-[acyl-carrier-protein] reductase (FabG), is a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway of Plasmodium falciparum, the deadliest human malaria parasite. This pathway is essential for the parasite's development, particularly during the sporozoite stage, and its divergence from the human Type I fatty acid synthesis pathway makes it a promising target for novel antimalarial therapeutics. This guide provides a comprehensive overview of the this compound protein's structure, function, and the experimental methodologies used for its characterization.

Introduction

Malaria remains a significant global health challenge, with increasing drug resistance necessitating the discovery of new therapeutic targets. The FAS-II pathway in P. falciparum, localized in the apicoplast, presents a unique vulnerability. The this compound protein (PDB ID: this compound), a key oxidoreductase in this pathway, catalyzes the NADPH-dependent reduction of 3-oxoacyl-ACP to 3-hydroxyacyl-ACP. Its essential role and structural distinction from human enzymes make it an attractive focus for inhibitor design.

This compound Protein Structure

The three-dimensional structure of this compound from P. falciparum 3D7 was determined by X-ray diffraction at a resolution of 1.50 Å.[1]

Quaternary Structure

The this compound protein exists as a homotetramer, a common feature for FabG enzymes. This tetrameric assembly is crucial for its stability and enzymatic activity.

Key Structural Features

The crystal structure reveals a classic Rossmann fold, characteristic of dinucleotide-binding proteins. A sulfate ion is observed in the cofactor-binding site, which helps to align the catalytic triad residues—Serine, Tyrosine, and Lysine—into an active conformation. A cluster of positively charged residues at the entrance of the active site is believed to be involved in the recognition of the acyl-carrier protein (ACP) substrate.

Quantitative Structural and Molecular Data

The following table summarizes the key quantitative data for the this compound protein.

ParameterValueReference
Molecular Weight 31.63 kDa[1]
Atom Count 2,078[1]
Residue Count 246 (modeled), 285 (deposited)[1]
Resolution 1.50 Å[1]
R-Value Work 0.202[1]
R-Value Free 0.223[1]
Expression System Escherichia coli BL21[1]
Organism Plasmodium falciparum 3D7[1]

Function of this compound in the FAS-II Pathway

The this compound protein, as a 3-oxoacyl-[acyl-carrier-protein] reductase (FabG), plays a central role in the elongation cycle of fatty acid biosynthesis. This pathway is vital for the parasite's membrane biogenesis and overall survival.

The Type II Fatty Acid Biosynthesis (FAS-II) Pathway

The FAS-II pathway in P. falciparum is located in the apicoplast and is responsible for the de novo synthesis of fatty acids. This pathway is distinct from the Type I pathway found in humans, which utilizes a single multifunctional polypeptide. The dissociated nature of the FAS-II pathway, with each step catalyzed by a discrete enzyme, offers multiple targets for selective inhibition. The pathway is particularly crucial for sporozoite development in the mosquito midgut.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl-CoA->ACC FabH β-Ketoacyl-ACP Synthase III Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA FabD Malonyl-CoA:ACP Transacylase Malonyl-CoA->FabD ACC->Malonyl-CoA Malonyl-ACP Malonyl-ACP FabD->Malonyl-ACP Malonyl-ACP->FabH FabB_F β-Ketoacyl-ACP Synthase I/II Malonyl-ACP->FabB_F Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP FabG 3-Oxoacyl-ACP Reductase (this compound) Acetoacetyl-ACP->FabG 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP FabG->3-Hydroxyacyl-ACP NADPH -> NADP+ FabZ 3-Hydroxyacyl-ACP Dehydratase 3-Hydroxyacyl-ACP->FabZ trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabZ->trans-2-Enoyl-ACP FabI Enoyl-ACP Reductase trans-2-Enoyl-ACP->FabI NADPH -> NADP+ Acyl-ACP Acyl-ACP FabI->Acyl-ACP NADPH -> NADP+ Acyl-ACP->FabB_F Fatty Acids (C8-C18) Fatty Acids (C8-C18) Acyl-ACP->Fatty Acids (C8-C18) 3-Oxoacyl-ACP (n+2) 3-Oxoacyl-ACP (n+2) FabB_F->3-Oxoacyl-ACP (n+2) 3-Oxoacyl-ACP (n+2)->FabG Next Cycle

Caption: The Type II Fatty Acid Biosynthesis (FAS-II) pathway in P. falciparum.

Biochemical Properties and Inhibition

Kinetic Parameters

Kinetic studies of P. falciparum FabG have been conducted to understand its enzymatic activity.

SubstrateKm (μM)Vmax (μmol/min/ml)kcat (s-1)Reference
Acetoacetyl-CoA750.00540.014
Cofactor Specificity

The this compound protein displays a strong preference for NADPH as a cofactor, with activity using NADH being less than 3% of that with NADPH.

Inhibition

The FAS-II pathway is a validated target for antimalarials. Several compounds have been shown to inhibit FabG and other enzymes in the pathway.

InhibitorTarget EnzymeIC50 (μM)Inhibition TypeReference
HexachloropheneFabG (this compound)2.05Non-competitive
LuteolinFabG (this compound)~10-100Non-competitive[2]
(-)-Catechin gallateFabG (this compound)0.2-1.1-[2]
TriclosanFabI0.2-1.2Tight-binding, Non-competitive

Experimental Protocols

Detailed experimental protocols are crucial for the study and validation of drug targets. The following sections outline the general methodologies used for the characterization of the this compound protein.

Cloning, Expression, and Purification of this compound

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification P. falciparum gDNA P. falciparum gDNA PCR PCR Amplification of fabG gene P. falciparum gDNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET-28a(+)) Vector->Ligation Recombinant Plasmid Recombinant Plasmid Ligation->Recombinant Plasmid Transformation Transformation into E. coli BL21(DE3) Recombinant Plasmid->Transformation Culture Cell Culture (LB medium) Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom Purified this compound Protein Purified this compound Protein AffinityChrom->Purified this compound Protein

Caption: General workflow for cloning, expression, and purification of this compound.

  • Gene Amplification and Cloning: The fabG gene is amplified from P. falciparum genomic DNA using polymerase chain reaction (PCR). The amplified product is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for purification.

  • Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). The bacterial culture is grown to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The bacterial cells are harvested and lysed. The His-tagged this compound protein is then purified from the cell lysate using affinity chromatography, typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin. The purity of the protein is assessed by SDS-PAGE.

Enzymatic Assay of this compound

The activity of the this compound protein is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate), the substrate (e.g., acetoacetyl-CoA), and NADPH.

  • Enzyme Addition: The reaction is initiated by the addition of the purified this compound enzyme.

  • Data Acquisition: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation. For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 and the mode of inhibition.

X-ray Crystallography

Determining the three-dimensional structure of this compound is essential for structure-based drug design.

Crystallography_Workflow Purified Protein Purified Protein Crystallization Crystallization Screening (Vapor Diffusion) Purified Protein->Crystallization Protein Crystals Protein Crystals Crystallization->Protein Crystals DataCollection X-ray Diffraction Data Collection (Synchrotron) Protein Crystals->DataCollection Diffraction Pattern Diffraction Pattern DataCollection->Diffraction Pattern StructureSolution Structure Solution (Molecular Replacement) Diffraction Pattern->StructureSolution Electron Density Map Electron Density Map StructureSolution->Electron Density Map Refinement Model Building and Refinement Electron Density Map->Refinement 3D Structure (PDB: this compound) 3D Structure (PDB: this compound) Refinement->3D Structure (PDB: this compound)

Caption: Workflow for determining the crystal structure of this compound.

  • Crystallization: The purified this compound protein is crystallized using techniques such as vapor diffusion. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals.

  • Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. A three-dimensional model of the protein is then built into the electron density map and refined to obtain the final atomic coordinates.

Conclusion and Future Directions

The this compound protein (FabG) is a validated and promising target for the development of novel antimalarial drugs. Its essential role in the P. falciparum FAS-II pathway and its structural differences from human enzymes provide a solid foundation for the design of selective inhibitors. Future research should focus on high-throughput screening of compound libraries to identify novel inhibitors of this compound. Structure-based drug design, leveraging the high-resolution crystal structure, can guide the optimization of lead compounds to improve their potency and selectivity. Furthermore, exploring the potential for combination therapies that target multiple enzymes in the FAS-II pathway could be a powerful strategy to overcome drug resistance.

References

Safety Operating Guide

Proper Disposal Procedures for 2C07 (Oxoacyl-ACP Reductase)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of 2C07, identified as the Oxoacyl-ACP reductase from Plasmodium falciparum (PDB ID: this compound), is governed by established protocols for biological waste and recombinant proteins. Unlike hazardous chemical waste, the primary concern with this compound is the potential for biological activity and contamination. Therefore, inactivation is a critical step before disposal.

This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound and associated laboratory materials. Adherence to these procedures is crucial for laboratory safety, environmental protection, and regulatory compliance.

Waste Categorization and Disposal Pathways

All waste generated from work with this compound must be categorized to determine the appropriate disposal route. The primary methods of disposal involve inactivation through autoclaving or chemical disinfection, followed by disposal as either regular trash, biohazardous waste, or via the sanitary sewer for liquids.

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous Liquid Waste Solutions containing this compound in benign buffers (e.g., PBS, Tris) with no other hazardous components.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1][2]
Non-Hazardous Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used with non-hazardous this compound solutions.Decontamination via autoclaving or chemical inactivation, followed by disposal in regular trash.[1]
Chemically Hazardous Waste This compound mixed with hazardous chemicals (e.g., solvents, detergents with hazard warnings, heavy metals).Collection in a designated, labeled hazardous waste container for pickup by a certified hazardous waste contractor. Do not autoclave waste containing bleach or other reactive chemicals.[1][2]
Biohazardous Waste This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical/biohazardous waste.[2][3]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[2][4]

Experimental Protocols for Inactivation

1. Chemical Inactivation (for Liquid Waste):

This method is suitable for small volumes of liquid waste containing this compound that are not mixed with other hazardous chemicals.

  • Objective: To denature the protein and render it biologically inactive.

  • Materials:

    • Liquid waste containing this compound.

    • Household bleach (sodium hypochlorite solution, typically 5.25-8.25%).

    • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.

    • Leak-proof, labeled waste container.

  • Procedure:

    • Collect the liquid this compound waste in a suitable, leak-proof container.

    • In a well-ventilated area, add fresh household bleach to the waste to achieve a final concentration of at least 10% bleach (a 1:10 dilution of the waste in bleach).[3]

    • Ensure thorough mixing of the bleach and the waste solution.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2][3]

    • After the inactivation period, the treated liquid can typically be poured down the sanitary sewer with a large volume of running water, provided it complies with local regulations.[1]

2. Steam Autoclaving (for Solid and Liquid Waste):

Autoclaving is the preferred method for decontaminating solid waste and larger volumes of liquid waste.

  • Objective: To sterilize the waste by subjecting it to high-pressure saturated steam at a high temperature.

  • Materials:

    • Waste contaminated with this compound (solid or liquid).

    • Autoclavable biohazard bags (orange or clear for autoclaving and then disposal in regular trash; red for biohazardous waste streams).[5]

    • Autoclave-safe secondary container.

    • Autoclave indicator tape.

    • Appropriate PPE.

  • Procedure:

    • Place solid waste, such as contaminated petri dishes, pipette tips, and gloves, into an autoclavable biohazard bag. Do not overfill the bag.

    • For liquid waste, ensure containers are not sealed tightly to prevent pressure buildup. Lids should be loosely screwed on. Place containers in an autoclave-safe secondary tray or pan to contain any potential spills.

    • Place the biohazard bag or liquid containers into the autoclave. Ensure steam can penetrate the load.

    • Apply autoclave indicator tape to the outside of the bag or container.

    • Run the autoclave cycle according to the manufacturer's instructions, typically at 121°C for a minimum of 30 minutes. The cycle time may need to be increased for larger loads to ensure complete sterilization.

    • After the cycle is complete and the autoclave has cooled, check the indicator tape to verify that the sterilization temperature was reached.

    • Once cooled, the autoclaved waste in clear or orange bags can be disposed of in the regular trash.[5] Autoclaved liquid waste can be disposed of down the sanitary sewer.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_0 Waste Generation cluster_1 Categorization cluster_2 Treatment & Disposal start Waste Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_chem_haz Does it contain hazardous chemicals? is_liquid->is_chem_haz Yes is_bio_haz Is it biohazardous (e.g., BSL-2 organism)? is_liquid->is_bio_haz No is_chem_haz->is_bio_haz No chem_haz_container Dispose in Hazardous Chemical Waste Container is_chem_haz->chem_haz_container Yes is_bio_haz->is_chem_haz No autoclave Autoclave is_bio_haz->autoclave Solid chem_disinfect Chemical Disinfection (e.g., 10% Bleach) is_bio_haz->chem_disinfect Liquid bio_waste Dispose as Regulated Biohazardous Waste is_bio_haz->bio_waste Yes regular_trash Dispose in Regular Trash autoclave->regular_trash Solid sanitary_sewer Dispose in Sanitary Sewer autoclave->sanitary_sewer Liquid chem_disinfect->sanitary_sewer bio_waste->autoclave Inactivate before pickup

Caption: Decision workflow for the proper disposal of this compound waste.

It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Proper training of all laboratory personnel in these procedures is essential to maintain a safe working environment.

References

Personal protective equipment for handling 2C07

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of the chemical compound 2C07. It is intended for laboratory researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate potential hazards.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and a critical line of defense against chemical exposure.[1] The level of PPE required depends on the specific handling procedures and the potential for exposure to this compound. The following table outlines the recommended PPE for different risk levels, adapted from established safety guidelines.[2][3]

Protection Level Respirator Chemical Protective Clothing Gloves Eye/Face Protection Footwear
Level A Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator with escape SCBA.[2][3]Totally encapsulated chemical- and vapor-protective suit.[2]Inner and outer chemical-resistant gloves.[2]Fully encapsulated in suit.Chemical-resistant, steel-toe boots.[3]
Level B Positive pressure, full face-piece SCBA or supplied air respirator with escape SCBA.[2]Hooded chemical-resistant clothing (coveralls and long-sleeved jacket).[2]Inner and outer chemical-resistant gloves.[2]Face shield.[2]Outer chemical-resistant boots.[2]
Level C Full-face air-purifying respirator.[2]Hooded chemical-resistant clothing.Inner and outer chemical-resistant gloves.[2]Safety glasses or chemical splash goggles.Chemical-resistant, steel-toe boots or shoes.
Level D Not RequiredCoveralls.[2]Gloves.[2]Safety glasses.[2]Chemical-resistant, steel-toe boots or shoes.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.[4] The following workflow outlines the key stages from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Receipt & Inspection B Secure Storage A->B C Hazard Assessment B->C D Donning PPE C->D Proceed to Handling E Chemical Handling D->E F Doffing PPE E->F J Spill or Exposure E->J Emergency Event G Waste Segregation F->G Proceed to Disposal H Waste Labeling G->H I Scheduled Pickup H->I K Evacuate Area J->K L Notify Safety Officer J->L M First Aid J->M

Figure 1: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedures:

  • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Secure Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.

  • Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the specific procedure.

  • Donning PPE: Put on the appropriate level of PPE as determined by the hazard assessment. Ensure a proper fit for all equipment.[5]

  • Chemical Handling: Conduct all work with this compound in a properly functioning chemical fume hood or other ventilated enclosure. Use the smallest quantity of the chemical necessary for the experiment.[4]

  • Doffing PPE: Remove PPE carefully to avoid self-contamination and dispose of it in the designated waste stream.[6]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6]

Emergency Protocols

In the event of a spill, exposure, or other emergency involving this compound, follow these procedures:

  • Immediate Actions:

    • Life and Safety First: Assist any injured individuals and evacuate the immediate hazardous area.[7]

    • Call for Emergency Assistance: Immediately notify emergency services (e.g., 911) and the designated institutional safety officer.[7]

    • Isolate the Area: Prevent others from entering the contaminated zone.[7]

  • Spill Response:

    • For small spills, trained personnel wearing appropriate PPE may clean it up using a chemical spill kit.

    • For large spills, evacuate the area and await the arrival of the emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Contaminated Solids: All disposable labware, PPE, and other solid materials contaminated with this compound must be collected in a designated, leak-proof, and puncture-resistant container.[8]

  • Liquid Waste: Unused this compound and solutions containing it should be collected in a clearly labeled, sealed, and compatible waste container.

  • Sharps: Needles, scalpels, and other contaminated sharps must be placed in an approved sharps container.[9]

Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store waste containers in a designated secondary containment area to await pickup.

Disposal Procedure:

  • All waste contaminated with this compound is considered hazardous waste and must be disposed of through a licensed hazardous waste disposal company.[10]

  • Do not dispose of this compound down the drain or in the regular trash.

  • Maintain a log of all generated hazardous waste.

By adhering to these safety and handling protocols, researchers and laboratory personnel can minimize the risks associated with handling this compound and ensure a safe working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.